Esterification: The carboxylic acid group can undergo esterification reactions with alcohols under acidic conditions to form esters. []
Amide formation: The carboxylic acid group can also react with amines to form amides, which are important functional groups in many biologically active compounds. []
Compound Description: Compound 6c is a potent, selective, and orally bioavailable CHK1 inhibitor candidate. Research indicates its potential as an anti-cancer drug due to its significant antiproliferative effect in MV-4-11 cells and synergistic effect with gemcitabine in HT-29, A549, and RPMI-8226 cells []. Preclinical studies demonstrate its ability to inhibit tumor growth in an MV-4-11 xenograft mouse model, with the combination of compound 6c and gemcitabine showing a synergistic effect in the HT-29 xenograft mouse model [].
Relevance: While sharing the core structure of a trifluoromethyl-substituted pyrimidine ring linked to an amino group, compound 6c differs from 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid in two key aspects. First, it replaces the benzoic acid moiety with a picolinonitrile group. Second, it introduces a 3-amino-3-methylbutyl substituent on the pyrimidine amine. These modifications contribute to its distinct pharmacological profile and potential as an oral CHK1 inhibitor [].
Compound Description: BAY 1000394 is a potent pan-CDK inhibitor currently undergoing phase I clinical trials for cancer treatment []. Developed from the optimization of an initial high-throughput screening hit, BAY 1000394 showcases the successful incorporation of a sulfoximine group, a relatively uncommon approach in medicinal chemistry [].
Relevance: Both BAY 1000394 and 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid belong to the chemical class of trifluoromethyl-substituted pyrimidine derivatives. BAY 1000394 incorporates a sulfoximide group and a substituted phenyl ring linked to the pyrimidine moiety through an amino group, highlighting the versatility of this core structure in generating diverse pharmacological agents [].
Compound Description: CCT245737 is a potent and selective oral CHK1 inhibitor that has progressed to preclinical development []. This compound demonstrates in vivo efficacy both as a single agent and as a potentiator of DNA-damaging chemotherapy []. Notably, its development process involved optimizing various parameters, including cellular potency, selectivity for CHK1, and pharmacokinetic properties, ultimately leading to a compound with a favorable profile for clinical evaluation [].
5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Compound Description: This compound is a crucial molecular fragment in the synthesis of Filorexant (MK-6096), a drug targeting orexin receptors for sleep-wake regulation [].
Relevance: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is structurally similar to 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid. Both compounds share a benzoic acid group directly attached to a pyrimidine ring. The key structural difference lies in the presence of a trifluoromethyl group and an amino linker in 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, which are absent in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid [].
Compound Description: This series of compounds involves various 2/6-aryl/heteroaryl substitutions on the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold []. While the paper doesn't delve into specific biological activities, it emphasizes the synthetic methodology employed, highlighting its cost-effectiveness by utilizing a sequence of initial substitution followed by Suzuki coupling with diverse boronic acids or esters [].
Compound Description: This research focuses on the crystalline forms of the sulfate salt of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide, specifically its crystalline form A []. The study characterizes this form based on its unique powder X-ray diffraction pattern, which is essential for patent and regulatory purposes in the pharmaceutical industry.
Compound Description: This compound, a racemic mixture of (R)- and (S)-enantiomers, demonstrates potential in treating specific tumors [, ]. The research emphasizes its therapeutic application without delving into its specific mechanism of action or target.
Compound Description: This group encompasses a series of compounds designed as potent and orally bioavailable TGR5 agonists []. These agonists show promise in addressing metabolic diseases such as diabetes and metabolic syndrome, as TGR5 activation plays a crucial role in regulating glucose homeostasis and inflammatory responses []. One specific compound within this series, 45h, demonstrated significant efficacy in preclinical models of metabolic diseases, including reducing peak glucose levels in genetically obese mice [].
Compound Description: Compound 3 is a vital intermediate in the synthesis of thymidylate synthase (TS) inhibitors []. TS plays a critical role in DNA synthesis, making it a target for developing anti-cancer agents. The described synthetic route highlights a novel approach using a (propargyl)Co2(CO)6+ complex for introducing the propargyl group, potentially improving the efficiency and versatility of the synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.